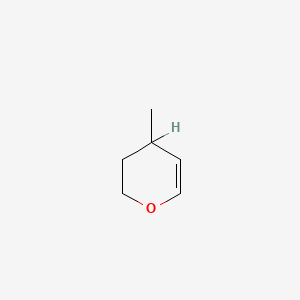

3,4-Dihydro-4-methyl-2H-pyran

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3,4-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-6-2-4-7-5-3-6/h2,4,6H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLGQCKMZPKPBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945367 | |

| Record name | 4-Methyl-3,4-dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2270-61-3 | |

| Record name | 3,4-Dihydro-4-methyl-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2270-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-4-methyl-2H-pyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002270613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3,4-dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-4-methyl-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3,4-Dihydro-4-methyl-2H-pyran

Executive Summary

This technical guide details the synthesis and characterization of 3,4-dihydro-4-methyl-2H-pyran (CAS: 2270-61-3), a critical cyclic enol ether used as a protecting group in organic synthesis and a versatile intermediate in the production of fragrances and pharmaceutical scaffolds.

Unlike simple 3,4-dihydro-2H-pyran (DHP), the 4-methyl derivative introduces a stereogenic center and altered electronic properties, influencing its reactivity in hetero-Diels-Alder reactions and acid-catalyzed protections. This guide prioritizes the Acid-Catalyzed Prins Condensation of isoprene and formaldehyde, a route selected for its atom economy and scalability, followed by thermodynamic isomerization to the target enol ether.

Retrosynthetic Analysis & Strategy

The construction of the 4-methyl-dihydropyran skeleton can be approached via two primary pathways. We select Pathway A for this guide due to the ready availability of feedstock reagents (isoprene) and the avoidance of expensive Grignard reagents required in Pathway B.

-

Pathway A (Selected): Prins condensation of isoprene with formaldehyde to form 4-methyl-3,6-dihydro-2H-pyran (kinetic product), followed by acid-catalyzed isomerization to the conjugated enol ether, 3,4-dihydro-4-methyl-2H-pyran (thermodynamic product).

-

Pathway B (Alternative): Grignard addition of methylmagnesium bromide to tetrahydro-4H-pyran-4-one, followed by dehydration. This route is atom-inefficient for large-scale preparation.

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic pathway utilizing the Prins reaction followed by thermodynamic isomerization.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6]

-

Isoprene (2-methyl-1,3-butadiene): >99%, stabilized. Note: Remove inhibitor (TBC) via basic alumina filtration if strictly necessary, though industrial protocols often proceed with inhibitor present.

-

Paraformaldehyde: Reagent grade (source of anhydrous formaldehyde).

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): Catalyst.

-

Solvent: Toluene or 1,4-Dioxane (optional, reaction can be run neat).

-

Quenching Agent: Saturated aqueous NaHCO₃.

Step-by-Step Synthesis Workflow

Objective: Synthesis of 4-methyl-3,6-dihydro-2H-pyran and in-situ isomerization to 3,4-dihydro-4-methyl-2H-pyran.

-

Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a heavy-duty magnetic stir bar, a reflux condenser (coolant at -10°C to retain isoprene), and an internal temperature probe.

-

Charging: Under a nitrogen atmosphere, charge Paraformaldehyde (30.0 g, 1.0 mol eq) and Toluene (150 mL).

-

Catalyst Addition: Add p-TsOH·H₂O (1.9 g, 1.0 mol%). Stir to suspend.

-

Reagent Addition: Add Isoprene (68.1 g, 1.0 mol eq) dropwise via an addition funnel over 30 minutes. Caution: Isoprene is highly volatile (bp 34°C).

-

Reaction (Prins Condensation): Heat the mixture to 85°C. The paraformaldehyde will depolymerize and react. Maintain reflux for 12–16 hours.

-

Mechanistic Insight: The initial product is predominantly the 3,6-dihydro isomer (double bond at C4). Extended heating with acid promotes the migration of the double bond to the C5-C6 position (conjugated with oxygen), forming the desired 3,4-dihydro-4-methyl-2H-pyran.

-

-

Monitoring: Monitor via GC-MS. Look for the shift from the kinetic peak (lower retention time) to the thermodynamic enol ether peak.

-

Quench: Cool to room temperature. Pour the reaction mixture into sat. NaHCO₃ (100 mL) to neutralize the acid catalyst.

-

Work-up: Separate the organic layer. Extract the aqueous layer with Toluene (2 x 50 mL). Combine organics and wash with Brine (50 mL). Dry over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure. Perform fractional distillation under vacuum.

-

Target Fraction: Collect the fraction boiling at 101–102°C (760 mmHg) or equivalent reduced pressure (e.g., ~45°C at 20 mmHg).

-

Purification Logic

The crude mixture may contain unreacted isoprene, 4,4-dimethyl-1,3-dioxane (a common byproduct), and the 3,6-dihydro isomer. Fractional distillation is critical. The enol ether (target) has a slightly higher boiling point than the non-conjugated isomer due to increased polarity from resonance.

Characterization & Validation

Validation of the structure relies on confirming the presence of the enol ether functionality (C=C-O) and the methyl group position.

Physicochemical Properties

| Property | Value | Notes |

| Appearance | Colorless liquid | Pungent, ether-like odor |

| Molecular Formula | C₆H₁₀O | MW: 98.14 g/mol |

| Boiling Point | 101–102 °C | @ 760 mmHg [1] |

| Density | 0.895 g/mL | @ 20 °C |

| Solubility | Immiscible with water | Soluble in DCM, THF, Toluene |

Spectroscopic Data (Self-Validating)

¹H NMR (400 MHz, CDCl₃): The diagnostic signals are the vinylic protons. In the target 3,4-dihydro compound, the double bond is between C5 and C6.

-

δ 6.25 (d, J = 6.0 Hz, 1H, H-6): The proton on the carbon adjacent to oxygen. This highly deshielded chemical shift confirms the enol ether motif (-O-CH=C).

-

δ 4.65 (dd, 1H, H-5): The vinylic proton at C5.

-

δ 3.95 (m, 2H, H-2): The methylene protons adjacent to oxygen (saturated side).

-

δ 2.15 (m, 1H, H-4): Methine proton at the substitution site.

-

δ 1.70 (m, 2H, H-3): Methylene protons.

-

δ 1.05 (d, 3H, -CH₃): Methyl group doublet.

¹³C NMR (100 MHz, CDCl₃):

-

δ 142.5 (C-6): Characteristic enol ether carbon (next to O).

-

δ 105.2 (C-5): Vinylic carbon beta to oxygen.

-

δ 65.8 (C-2): Saturated ether carbon.

-

δ 30.5 (C-4): Carbon bearing the methyl group.

-

δ 25.1 (C-3): Methylene carbon.

-

δ 21.3 (CH₃): Methyl carbon.

IR Spectroscopy (Neat):

-

1645 cm⁻¹: Strong C=C stretching vibration (Enol ether).

-

1240, 1060 cm⁻¹: C-O-C asymmetric/symmetric stretching.

Characterization Workflow Diagram[2]

Figure 2: Analytical workflow for confirming structural integrity and purity.

Critical Applications & Handling

Applications

-

Protecting Group: Reacts with alcohols (ROH) in the presence of acid (e.g., PPTS) to form stable tetrahydropyranyl (THP) acetals. The 4-methyl group introduces steric bulk, potentially altering the stability and hydrolysis rate of the acetal compared to standard DHP.

-

Hetero-Diels-Alder (HDA): Acts as an electron-rich dienophile. The methyl group directs regioselectivity in cycloadditions with electron-deficient heterodienes.

Stability & Storage

-

Peroxide Formation: Like all ethers, this compound can form explosive peroxides upon exposure to air. Store under Nitrogen/Argon.

-

Stabilization: Commercial samples are often stabilized with KOH pellets or BHT.

-

Hydrolysis: Sensitive to aqueous acids; hydrolyzes to the corresponding lactol/hydroxy-aldehyde.

References

-

PubChem. (2025).[1] 3,4-dihydro-4-methyl-2H-pyran (Compound).[1][2][3][4][5][6][7] National Library of Medicine. [Link]

-

ACS Publications. (2016).[8] Liquid-Phase Synthesis of Isoprene from Methyl tert-Butyl Ether and Formalin Using Keggin-Type Heteropolyacids. Ind. Eng. Chem. Res. (Discusses formation of 4-methyl-DHP as a Prins byproduct). [Link]

Sources

- 1. 3,4-dihydro-4-methyl-2H-pyran | C6H10O | CID 102776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. CAS 2270-61-3: 3,4-Dihydro-4-methyl-2H-pyran | CymitQuimica [cymitquimica.com]

- 4. Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. US3816465A - Process for preparing 2-substituted-3,4-dihydro-2h-pyrans - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Activities of Substituted Dihydropyrans: A Privileged Scaffold in Drug Discovery

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The dihydropyran moiety, a six-membered heterocyclic ring, is a cornerstone of numerous natural products and synthetic compounds, earning it the status of a "privileged scaffold" in medicinal chemistry.[1] Its structural flexibility and capacity for stereospecific functionalization allow for precise interactions with a wide array of biological targets. This technical guide synthesizes current research to provide an in-depth exploration of the diverse biological activities of substituted dihydropyrans. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, elucidating the underlying mechanisms of action. Furthermore, this guide provides detailed, field-proven experimental protocols for evaluating these activities, designed to ensure scientific integrity and reproducibility.

The Dihydropyran Core: A Foundation for Diverse Bioactivity

Nature has repeatedly selected the dihydropyran ring as a key structural element for conferring potent biological effects.[1] This scaffold is present in a multitude of natural products, from complex macrolides to flavonoids, which underscores its evolutionary optimization for bioactivity.[1][2] In drug discovery, the dihydropyran core serves as a versatile building block for creating novel therapeutic agents with a broad spectrum of applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective roles.[3][4][5]

Anticancer Potential of Dihydropyran Derivatives

Numerous studies have highlighted the significant cytotoxic activity of dihydropyran-containing compounds against various cancer cell lines.[3] The anticancer potential stems from their ability to interfere with critical cellular processes, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.[1][6]

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

A primary mechanism by which dihydropyran derivatives exert their anticancer effects is the induction of apoptosis.[6] For instance, certain biscoumarin derivatives containing the dihydropyran scaffold have been shown to trigger apoptosis in intestinal epithelial adenocarcinoma cells (HuTu80) and arrest the cell cycle in the S phase, preventing DNA replication and cell proliferation.[6] This is often accompanied by an accumulation of cells in the sub-G1 phase, a hallmark of apoptotic cell death.[6]

More specific molecular targets have also been identified. A class of dihydropyran-based medium-ring macrolides was found to selectively inhibit the p110α subunit of Phosphoinositide 3-kinase (PI3Kα).[7] Inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival, leads to mitochondrial stress and the activation of caspase-mediated apoptosis.[7] Other derivatives have been shown to target cyclin-dependent kinase-2 (CDK2), a key regulator of the cell cycle, thereby demonstrating their potential as anti-proliferative agents.[8]

Caption: Anticancer mechanisms of dihydropyran derivatives.

Quantitative Anticancer Activity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth.

| Compound Class / Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Dihydropyran-based macrolide | HL-60 (Leukemia) | 1.10 ± 0.075 | [1][7] |

| Isatin-dihydropyrazole hybrid | H1299 (Lung Carcinoma) | 0.01 | [9] |

| Isatin-dihydropyrazole hybrid | U87 (Glioblastoma) | 0.38 | [9] |

| Biscoumarin Derivative 1 | HuTu80 (Intestinal) | 18.78 µg/mL | [3] |

| Biscoumarin Derivative 1 | 4T1 (Breast) | 26.45 µg/mL | [3] |

| Biscoumarin Derivative 2 | PANC1 (Pancreatic) | 23.51 µg/mL | [3] |

| Dihydropyranopyran (4j) | MCF-7 (Breast) | 26.6 | [8] |

| Dihydropyranopyran (4i) | MCF-7 (Breast) | 34.2 | [8] |

Antimicrobial Activity

Dihydropyran derivatives have demonstrated significant potential as a source of new antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][3] This is particularly crucial in an era of growing antimicrobial resistance.

Spectrum of Activity

The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[1] Derivatives have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and its methicillin-resistant strain (MRSA), and Gram-negative bacteria.[3][10]

Quantitative Antimicrobial Data

| Compound / Derivative | Microorganism | MIC (µg/mL) | Reference |

| Biscoumarin Derivative 1 | S. aureus ATCC 29213 | 2 | [3] |

| Biscoumarin Derivative 2 | S. aureus ATCC 29213 | 4 | [3] |

| Biscoumarin Derivative 1 | MRSA XJ 75302 | 4 | [3] |

| Biscoumarin Derivative 2 | MRSA XJ 75302 | 8 | [3] |

| Ta-MOF Nanoparticles* | Bacteria & Fungi | 16 - 256 | [11][12] |

*Note: While Ta-MOF nanoparticles themselves showed antimicrobial activity, they were also used as catalysts to synthesize new dihydropyran derivatives.[11][12]

Anti-inflammatory Properties

Chronic inflammation is a key pathological factor in many diseases. Dihydropyran and related dihydropyridine derivatives have emerged as potent anti-inflammatory agents.[13][14]

Mechanism of Action: Cytokine and Mediator Inhibition

The anti-inflammatory effects of these compounds are largely attributed to their ability to modulate the response of immune cells like macrophages. In cellular models, dihydropyridine derivatives have been shown to inhibit the production of nitric oxide (NO) and key pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages.[14][15][16] Some compounds not only suppress the inflammatory M1 macrophage phenotype but can also promote repolarization to an anti-inflammatory M2 profile, characterized by an increase in the secretion of the anti-inflammatory cytokine IL-10.[14]

Caption: Anti-inflammatory action of dihydropyran derivatives.

Neuroprotective Effects

The multifactorial nature of neurodegenerative diseases like Alzheimer's necessitates multitarget therapeutic strategies.[13][17] Dihydropyridine derivatives have shown promise in this area due to their ability to simultaneously address several pathological pathways.[13][18]

Multitarget Mechanism in Neurodegeneration

The neuroprotective profile of these compounds is linked to a combination of activities:

-

Antioxidant Capacity: They act as potent scavengers of reactive oxygen species (ROS), protecting neurons from oxidative stress, a key contributor to neuronal damage in Alzheimer's disease.[13][17]

-

GSK-3β Inhibition: They can inhibit Glycogen Synthase Kinase-3β (GSK-3β), an enzyme whose over-activity is linked to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles.[13][17]

-

Calcium Channel Modulation: The 1,4-dihydropyridine ring is known to block L-type voltage-dependent calcium channels (VDCCs).[13][19] This helps regulate calcium homeostasis, preventing the cytosolic calcium overload that can trigger apoptosis and neuronal death.[13]

Experimental Protocols: A Guide to Bioactivity Assessment

To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are essential.

Protocol: MTT Assay for Anticancer Activity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Standard workflow for an MTT cell viability assay.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]

-

Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds. A vehicle control (the solvent used to dissolve the compounds, e.g., DMSO) must be included to account for any solvent-induced toxicity.[1]

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate the media and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is a gold standard for determining the antimicrobial potency of a compound.

Methodology:

-

Compound Preparation: Prepare a two-fold serial dilution of the dihydropyran derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., to 0.5 McFarland standard) from a fresh culture of the test microorganism.

-

Inoculation: Inoculate each well with the microbial suspension. Include essential controls: a positive control (broth with inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for contamination.[1]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[1]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[1]

Conclusion and Future Perspectives

Substituted dihydropyrans represent a profoundly valuable and versatile scaffold in the field of drug discovery.[1] Their wide-ranging biological activities, from potent anticancer and antimicrobial effects to nuanced anti-inflammatory and neuroprotective actions, confirm their status as privileged structures. The continuous development of novel synthetic methodologies provides powerful tools for creating diverse libraries of these compounds for high-throughput screening. Future research should focus on elucidating more specific molecular targets, optimizing structure-activity relationships (SAR) to enhance potency and reduce off-target effects, and exploring their potential in combination therapies to address complex diseases and combat drug resistance.

References

-

Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. (2022). Frontiers in Chemistry, 10, 977601. [Link]

-

Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. (2020). Molecules, 25(15), 3326. [Link]

-

Antibacterial and Antitumor Activities of Biscoumarin and Dihydropyran Derivatives. (2015). Molecules, 20(9), 17613–17627. [Link]

-

New biscoumarin and dihydropyran derivatives as antimicrobials. (2016). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Antitumor activities of biscoumarin and dihydropyran derivatives. (2016). Bioorganic & Medicinal Chemistry Letters, 26(16), 4029–4034. [Link]

-

Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids. (2018). Molecules, 23(10), 2465. [Link]

-

Design, synthesis, and biological evaluation of 2,4-dihydropyrano[2,3-c]pyrazole derivatives as autotaxin inhibitors. (2017). European Journal of Medicinal Chemistry, 138, 1135–1149. [Link]

-

1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 1): action in ion channels and GPCRs. (2011). Current Medicinal Chemistry, 18(32), 4901–4922. [Link]

-

Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. (2022). Frontiers. Retrieved February 23, 2026, from [Link]

-

Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (2024). Pharmaceuticals, 17(9), 1109. [Link]

-

Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. (2022). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. (2020). PubMed. Retrieved February 23, 2026, from [Link]

- [Synthesis of benzodihydropyran derivatives and evaluation of their preliminary biological activities on bone and vascular tissues]. (2001). Yao Xue Xue Bao, 36(10), 748-752.

-

A Review on Synthesis and Biological Potential of Dihydropyridines. (2023). Current Organic Synthesis, 20(5), 526-547. [Link]

-

Structure, biological activity, and synthesis of dihydropyranones. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. (2023). Fundamental & Clinical Pharmacology, 37(4), 746-758. [Link]

-

1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets. (2012). Current Medicinal Chemistry, 19(25), 4306–4323. [Link]

-

Synthesis and anti-inflammatory activity of 1-4-dihydropyridines. (2017). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. (2019). ACS Combinatorial Science, 21(10), 716-722. [Link]

-

(PDF) Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. (2020). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. (2019). PubMed. Retrieved February 23, 2026, from [Link]

-

Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023). Molecules, 28(9), 3749. [Link]

-

1,4-Dihydropyridine Scaffold in Medicinal Chemistry, The Story so Far And Perspectives (Part 1): Action in Ion Channels and GPCRs. (2011). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. (2023). ChemRxiv. [Link]

-

Synthesis and Biological Evaluation of Tetrahydropyrimidine and Dihydropyridine Derivatives Against Leishmania Major. (2022). Acta Parasitologica, 67(1), 255-266. [Link]

-

An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (2023). Journal of Biomolecular Structure and Dynamics, 41(1), 218-237. [Link]

-

Medicinal Chemistry of Dihydropyran-Based Medium Ring Macrolides Related to Aspergillides: Selective Inhibition of PI3Kα. (2013). Journal of Medicinal Chemistry, 56(15), 6063-6075. [Link]

-

Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. (2023). Archiv der Pharmazie, 356(6), e2200664. [Link]

- Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. (2024). Advanced Journal of Chemistry, Section A, 7(3), 214-222.

-

5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (2024). Heliyon, 10(8), e29399. [Link]

-

Dihydropyran-2-carboxylic acid, a novel bifunctional linker for the solid-phase synthesis of peptides containing a C-terminal alcohol. (2000). Chemical Communications, (11), 969-970. [Link]

-

Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2020). Marine Drugs, 18(11), 572. [Link]

-

Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2024). International Journal of Molecular Sciences, 25(9), 4758. [Link]

-

Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (2021). ResearchGate. Retrieved February 23, 2026, from [Link]

-

(PDF) Biological Activities and Synthetic Approaches of Dihydropyrimidinones and Thiones - An Updated Review. (2018). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (2018). Molecules, 23(7), 1572. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial and Antitumor Activities of Biscoumarin and Dihydropyran Derivatives [mdpi.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Antitumor activities of biscoumarin and dihydropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]

- 13. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease [mdpi.com]

- 14. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 1): action in ion channels and GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

quantum chemical calculations for 3,4-dihydro-4-methyl-2H-pyran

An In-Depth Technical Guide to Quantum Chemical Calculations for 3,4-Dihydro-4-methyl-2H-pyran

This guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 3,4-dihydro-4-methyl-2H-pyran (C₆H₁₀O), a heterocyclic compound of interest in organic synthesis and medicinal chemistry.[1][2][3] As drug development and materials science increasingly rely on computational models to predict molecular behavior and guide experimental design, a robust in-silico analysis is indispensable.[4][5] This document synthesizes established computational protocols, offering field-proven insights into the causality behind methodological choices and ensuring a self-validating system for generating reliable and predictive data.

Foundational Concepts: The 'Why' Behind the 'How'

Quantum chemical calculations allow us to solve the Schrödinger equation (or its approximations) for a given molecule, yielding a wealth of information about its structure, stability, and reactivity from first principles. For a molecule like 3,4-dihydro-4-methyl-2H-pyran, these calculations are crucial for understanding its three-dimensional conformation, vibrational modes (which correspond to its infrared and Raman spectra), and electronic landscape, which dictates its interactions with other molecules.[6]

Density Functional Theory (DFT) has emerged as the workhorse for computational chemistry of organic molecules. It offers an exceptional balance of computational cost and accuracy by approximating the complex many-electron wavefunction with the much simpler electron density. A particularly effective and widely adopted method within the DFT framework is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional .[7][8][9] This functional combines the strengths of both Hartree-Fock theory and DFT, providing reliable results for a wide range of molecular properties.[10]

The accuracy of any quantum chemical calculation is also intimately tied to the basis set employed. A basis set is a set of mathematical functions used to construct the molecular orbitals. For routine calculations on organic molecules, Pople-style basis sets like 6-31G(d,p) or the more extensive 6-311+G(d,p) are excellent choices.[10][11] The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds. The "+" signifies the inclusion of diffuse functions, which are important for describing anions or systems with significant lone-pair electrons.[12] For higher accuracy, especially for wavefunction-based methods, the Ahlrichs def2 family of basis sets (e.g., def2-TZVP) is highly recommended.[13]

The Computational Workflow: A Validated Protocol

A successful computational study is built upon a logical and reproducible workflow. The following protocol outlines the essential steps for a comprehensive analysis of 3,4-dihydro-4-methyl-2H-pyran, from initial structure generation to the calculation of advanced properties. This workflow can be implemented using various quantum chemistry software packages such as ORCA[14], GAMESS[15], Gaussian, or Q-Chem[16].

Caption: A validated computational workflow for 3,4-dihydro-4-methyl-2H-pyran.

Experimental Protocol: Step-by-Step Implementation

-

Structure Input and Initial Setup:

-

Construct the 3D structure of 3,4-dihydro-4-methyl-2H-pyran using a molecular builder like Avogadro or Chemcraft.[17] Ensure correct chirality at the C4 position. The IUPAC name is 4-methyl-3,4-dihydro-2H-pyran.[1]

-

Create an input file for your chosen quantum chemistry software.

-

Specify the charge (0) and spin multiplicity (singlet).

-

-

Geometry Optimization:

-

This is the most critical step, where the calculation finds the most stable 3D arrangement of the atoms.

-

Basis Set Selection: Use the 6-311+G(d,p) basis set for a good balance of accuracy and computational time.[10][11]

-

Execution: Run the optimization calculation. The output will be a set of Cartesian coordinates corresponding to the lowest energy structure.

-

-

Vibrational Frequency Analysis:

-

Perform a frequency calculation on the optimized geometry using the same level of theory (B3LYP/6-311+G(d,p)).

-

Verification: Check the output for imaginary frequencies. A true energy minimum will have zero imaginary frequencies.

-

Spectral Prediction: The calculated frequencies correspond to the vibrational modes of the molecule. These can be compared directly with experimental FT-IR and Raman spectra.[10][18] Note that calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies; a scaling factor (typically ~0.96-0.98 for B3LYP) is often applied for better agreement.[19]

-

-

Electronic Property Calculations:

-

Using the optimized geometry, perform a single-point energy calculation to derive electronic properties.

-

Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them is a key indicator of chemical stability and reactivity.[9][20]

-

Molecular Electrostatic Potential (MEP): Generate an MEP surface map. This map visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting intermolecular interactions.[20]

-

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation.[7][20]

-

Data Presentation and Interpretation

Quantitative results from the calculations should be organized into clear, concise tables for easy interpretation and comparison with potential experimental data.

Optimized Molecular Geometry

The optimized geometry reveals the most stable conformation. For 3,4-dihydro-4-methyl-2H-pyran, the pyran ring is expected to adopt a half-chair conformation. Key geometric parameters should be tabulated as follows:

Table 1: Selected Optimized Geometric Parameters (B3LYP/6-311+G(d,p))

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths | C2-O1 | 1.43 |

| O1-C6 | 1.37 | |

| C5=C6 | 1.34 | |

| C4-C(Methyl) | 1.53 | |

| Bond Angles | C6-O1-C2 | 116.5 |

| O1-C6-C5 | 123.0 | |

| Dihedral Angle | C6-O1-C2-C3 | -35.0 |

Note: Values are illustrative placeholders based on typical parameters for similar pyran structures.

Vibrational Frequencies

The calculated vibrational frequencies can be directly compared to experimental IR and Raman spectra to confirm the structure.

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency | Scaled Frequency (~0.96) | Experimental (Hypothetical) |

|---|---|---|---|

| C-H (sp³) Stretch | 3050 | 2928 | ~2930 |

| C=C Stretch | 1690 | 1622 | ~1625 |

| C-O-C Stretch | 1255 | 1205 | ~1200 |

Note: Values are illustrative placeholders.

Electronic Properties

Analysis of the frontier molecular orbitals is fundamental to understanding the molecule's reactivity.

Table 3: Calculated Electronic Properties (B3LYP/6-311+G(d,p))

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | 0.8 |

| HOMO-LUMO Gap | 7.3 |

Note: Values are illustrative placeholders.

A large HOMO-LUMO gap, as illustrated here, suggests high kinetic stability and low chemical reactivity. The distribution of the HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. The MEP surface would further complement this by visually showing the electron-rich oxygen atom as a site for electrophilic attack.

Visualization of Molecular Structure

Visual representations are key to understanding the spatial arrangement of atoms.

Caption: 2D representation of 3,4-dihydro-4-methyl-2H-pyran.

References

-

Neese, F. The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2012, 2(1), 73-78. [Link]

-

Gordon, M. S.; Schmidt, M. W. Advances in electronic structure theory: GAMESS a decade later. In Theory and Applications of Computational Chemistry, Dykstra, C. E.; Frenking, G.; Kim, K. S.; Scuseria, G. E., Eds. Elsevier: Amsterdam, 2005; pp 1167-1189. [Link]

-

PubChem. 3,4-dihydro-4-methyl-2H-pyran. National Center for Biotechnology Information. [Link]

-

Pople, J. A.; Head-Gordon, M.; Fox, D. J.; Raghavachari, K.; Curtiss, L. A. Gaussian-1 theory: A general procedure for prediction of molecular energies. The Journal of Chemical Physics, 1989, 90(10), 5622-5629. [Link]

-

Chemcraft. Graphical program for visualization of quantum chemistry computations. [Link]

-

Hehre, W. J.; Radom, L.; Schleyer, P. v. R.; Pople, J. A. Ab Initio Molecular Orbital Theory. Wiley: New York, 1986. [Link]

-

Jensen, F. Introduction to Computational Chemistry, 3rd ed. John Wiley & Sons, Ltd: Chichester, UK, 2017. [Link]

-

Al-Otaibi, J. S.; El-Emam, A. A.; Al-Tamimi, A.-M. M.; Al-Ghorbani, M.; Al-Amri, A. M.; Subbarayan, V. S.; Marzouk, M. A. Intramolecular Hydrogen Bond, Hirshfeld Analysis, AIM; DFT Studies of Pyran-2,4-dione Derivatives. Molecules, 2021, 26(15), 4627. [Link]

-

Ditchfield, R.; Hehre, W. J.; Pople, J. A. Self‐Consistent Molecular‐Orbital Methods. IX. An Extended Gaussian‐Type Basis for Molecular‐Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 1971, 54(2), 724-728. [Link]

-

Q-Chem. Q-Chem 6: A comprehensive ab initio quantum chemistry software package. [Link]

-

Al-Otaibi, J. S.; et al. Intramolecular Hydrogen Bond, Hirshfeld Analysis, AIM; DFT Studies of Pyran-2,4-dione Derivatives. ProQuest, 2021. [Link]

-

Wikipedia. List of quantum chemistry and solid-state physics software. [Link]

-

Kerru, N.; Singh, P.; Singh, G. Computational study of heterocyclic anticancer compounds through nbo method. RASAYAN Journal of Chemistry, 2020, 13(1), 22-30. [Link]

-

Ziaei, Z. M.; Mokhtary, M. A Theoretical Investigation of Heterocycles with N‒O Bonds: Understanding the Biological Effects and Theoretical Studies. Journal of Chemical Reviews, 2024. [Link]

-

Amer, M. M. K.; Abdellattif, M. H.; et al. Synthesis, DFT calculation, pharmacological evaluation, and catalytic application in the synthesis of diverse pyrano[2,3-c]pyrazole derivatives. Bioorganic Chemistry, 2021, 114, 105136. [Link]

-

Kerru, N.; et al. Computational study of heterocyclic anticancer compounds through nbo method. ResearchGate, 2020. [Link]

-

Sharma, P.; Kumar, V.; Singh, R. Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review. JSciMed Central, 2017. [Link]

-

Kumar, C. U.; et al. Characterization of a new pyran derivative: Synthesis, structure, and DFT analysis. ResearchGate, 2025. [Link]

-

ORCA Input Library. Basis sets. [Link]

-

Cheméo. Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2). [Link]

-

Kumar, C. U.; et al. Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative. An-Najah Staff, 2024. [Link]

-

Cheméo. Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2). [Link]

-

PubChem. 3,4-dihydro-2H-pyran. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. [Link]

-

Al-Majidi, S. M.; et al. Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. MDPI, 2022. [Link]

-

Laane, J.; et al. Vibrational potential energy surfaces of 3,4-dihydro-2H-pyran, 3,6-dihydro-2H-pyran, 2,3-dihydro-1,4-dioxin, and 4H-1,3-dioxin. Journal of the American Chemical Society, 1999, 121(16), 3987-3995. [Link]

-

Arjunan, V.; et al. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2012, 86, 265-274. [Link]

-

Szafran, M.; et al. Vibrational and computational study on maltol (3-hydroxy-2-methyl-4h-pyran-4-one) polymorphism. ResearchGate, 2005. [Link]

-

Sundaraganesan, N.; et al. Vibrational analysis, ab initio HF and DFT studies of 2,4,6-trimethyl phenol. CORE, 2011. [Link]

Sources

- 1. 3,4-dihydro-4-methyl-2H-pyran | C6H10O | CID 102776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

- 4. jchemrev.com [jchemrev.com]

- 5. Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review [jscimedcentral.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, DFT calculation, pharmacological evaluation, and catalytic application in the synthesis of diverse pyrano[2,3-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fiveable.me [fiveable.me]

- 13. ORCA Input Library - Basis sets [sites.google.com]

- 14. ORCA - FACCTs [faccts.de]

- 15. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 16. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 17. chemcraftprog.com [chemcraftprog.com]

- 18. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. camjol.info [camjol.info]

Methodological & Application

Application Note: Enantioselective Synthesis of 3,4-Dihydro-4-Methyl-2H-Pyran Scaffolds

This Application Note and Protocol details the enantioselective synthesis of the chiral dihydropyran core, specifically focusing on the (2S, 4R)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran scaffold. This molecule is the direct, high-value product of the asymmetric Hetero-Diels-Alder (HDA) reaction and serves as the primary chiral precursor for 4-methyl-tetrahydropyrans and related natural products (e.g., Rose Oxide).

Methodology: Cr(III)-Salen Catalyzed Inverse-Electron-Demand Hetero-Diels-Alder (IEDHDA) Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current Standards)

Executive Summary & Mechanistic Rationale

The 4-methyl-dihydropyran motif is a privileged chiral synthon in the synthesis of polyketides and pheromones. Traditional routes involving resolution or chiral pool synthesis (e.g., from citronellol) often suffer from poor atom economy or fixed stereochemistry.

The Inverse-Electron-Demand Hetero-Diels-Alder (IEDHDA) reaction offers a superior, catalytic solution. By reacting an electron-deficient heterodiene (crotonaldehyde) with an electron-rich dienophile (ethyl vinyl ether) in the presence of a chiral Lewis acid, the dihydropyran ring is constructed with simultaneous control of the C2 and C4 stereocenters.

The Mechanistic Driver: Jacobsen’s Catalyst

This protocol utilizes the (1S, 2R)-Cr(III)-Salen complex .

-

Mode of Action: The Cr(III) center acts as a Lewis acid, coordinating to the carbonyl oxygen of the crotonaldehyde (heterodiene).

-

Stereocontrol: The bulky tert-butyl groups on the Salen ligand create a chiral pocket that shields one face of the coordinated aldehyde, forcing the vinyl ether to approach from the endo trajectory.

-

Selectivity: This catalyst system favors the cis-diastereomer (2S, 4R) with high enantioselectivity (>90% ee), driven by secondary orbital interactions and steric constraints in the transition state.

Experimental Protocol

Reagent & Catalyst Preparation

Safety Note: Chromium compounds are toxic. Perform all manipulations in a fume hood. Crotonaldehyde is a lachrymator and potential mutagen.

| Reagent | Specification | Role |

| (1S, 2R)-Cr(III)-Salen Cl | >98% purity (Commercial or Synthesized) | Chiral Catalyst |

| Crotonaldehyde | Distilled immediately prior to use | Heterodiene |

| Ethyl Vinyl Ether | >99%, stabilized with BHT (remove if necessary) | Dienophile |

| 4Å Molecular Sieves | Powdered, activated at 200°C under vacuum | Water Scavenger / Co-catalyst |

| TBME (tert-Butyl Methyl Ether) | Anhydrous | Solvent (Optional, often solvent-free) |

Core Workflow: The IEDHDA Reaction

Step 1: Catalyst Activation

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, charge (1S, 2R)-Cr(III)-Salen Cl (2.0 mol%).

-

Add activated 4Å Molecular Sieves (200 mg per mmol of aldehyde).

-

Expert Insight: The molecular sieves are critical not just for drying, but for modifying the catalyst environment, potentially aiding in the dissociation of dimeric chromium species or scavenging trace acid that could racemize the product.

-

Step 2: Substrate Addition

-

If running solvent-free (recommended for kinetics): Add Ethyl Vinyl Ether (5.0 equivalents) directly to the catalyst/sieve mixture.

-

Cool the mixture to 4°C (or room temperature, depending on required reaction rate vs. selectivity).

-

Add Crotonaldehyde (1.0 equivalent) dropwise over 10 minutes.

-

Note: Slow addition is not strictly necessary for safety but helps maintain thermal equilibrium in larger scale runs.

-

Step 3: Reaction Monitoring

-

Stir the suspension vigorously for 24–48 hours .

-

TLC Monitoring: Silica gel plates, eluent 10% EtOAc/Hexanes. Stain with Anisaldehyde or KMnO4. The product (acetal) is sensitive to acid; use neutralized silica if isolating by column.

Step 4: Workup & Purification

-

Filtration: Dilute the reaction mixture with pentane or Et2O and filter through a pad of Celite to remove the catalyst and sieves.

-

Concentration: Remove excess ethyl vinyl ether under reduced pressure (rotary evaporator, bath temp < 30°C).

-

Distillation (Preferred): The product, 2-ethoxy-4-methyl-3,4-dihydro-2H-pyran , is a volatile oil. Vacuum distillation (Kugelrohr or fractionation) is the preferred purification method to avoid hydrolysis on silica gel.

-

Target Boiling Point: ~60-65°C at 15 mmHg (approximate; confirm with literature).

-

Data Analysis & Validation

Quantitative Standards

A successful run should meet the following metrics:

| Metric | Target Value | Method of Determination |

| Isolated Yield | > 85% | Gravimetric (after distillation) |

| Diastereomeric Ratio (dr) | > 95:5 (cis:trans) | 1H NMR (integration of H2 acetal proton) |

| Enantiomeric Excess (ee) | > 92% | Chiral GC (Cyclodex-B or β-DEX column) |

Structural Confirmation (NMR)

-

1H NMR (CDCl3, 400 MHz):

-

H2 (Acetal): A doublet or doublet-of-doublets around 4.8–5.0 ppm . The coupling constant (

) distinguishes cis ( -

H6 (Vinylic): Signal around 6.2–6.4 ppm (near oxygen).

-

H5 (Vinylic): Signal around 4.6–4.8 ppm .

-

Methyl Group: Doublet at 1.0–1.1 ppm .

-

Pathway Visualization

The following diagram illustrates the catalytic cycle and the stereochemical outcome of the reaction.

Caption: Catalytic cycle for the Cr(III)-Salen mediated HDA reaction. The chiral complex coordinates the aldehyde, directing the vinyl ether addition via an endo-transition state.

Troubleshooting & Optimization

Problem: Low Enantioselectivity (< 80% ee)[1]

-

Root Cause 1: Temperature too high. The HDA reaction is exothermic. Ensure the reaction is kept at 4°C or RT.

-

Root Cause 2: Wet Reagents. Water competes for the Lewis acid site. Re-activate molecular sieves (200°C, high vacuum, 12h) and distill crotonaldehyde.

-

Root Cause 3: Background Reaction. Uncatalyzed thermal HDA can occur at higher temperatures, producing racemic product. Ensure the catalyst is active.

Problem: Low Yield / Polymerization

-

Root Cause: Acid Impurities. Crotonaldehyde oxidizes to crotonic acid over time; ethyl vinyl ether hydrolyzes. Both can polymerize the vinyl ether.

-

Solution: Wash crotonaldehyde with NaHCO3 and distill. Distill ethyl vinyl ether from Na metal or KOH.

Problem: Product Hydrolysis

-

Observation: Loss of the ethyl group, appearance of aldehyde peaks in NMR.

-

Solution: The product is a cyclic acetal. Avoid acidic stains (use basic KMnO4) and use triethylamine-treated silica gel if chromatography is absolutely necessary. Distillation is safer.

References

-

Jacobsen, E. N., et al. (1999).[1] "Enantioselective Catalytic Hetero-Diels-Alder Reactions." Journal of the American Chemical Society, 121(17), 4147–4154.

-

Dossetter, A. G., Jamison, T. F., & Jacobsen, E. N. (1999). "Highly Enantioselective, Catalytic Synthesis of Dihydropyrans." Angewandte Chemie International Edition, 38(16), 2398–2400.

-

Gadamsetty, S., et al. (2023). "Recent Advances in Organocatalytic Asymmetric Synthesis of 3,4-Dihydropyran-2-ones." Molecules, 28(9), 3733.

-

Organic Chemistry Portal. "Asymmetric Hetero-Diels-Alder Reactions."

Sources

Application Note: Catalytic Assembly of 2H-Pyrans via IEDHDA

Topic: High-Fidelity Synthesis of 2H-Pyrans via Inverse Electron Demand Hetero-Diels-Alder (IEDHDA) Content Type: Application Note & Experimental Protocol Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Rationale

The 2H-pyran scaffold is a privileged structural motif in bioactive natural products (e.g., iridoids, flavonoids) and a versatile intermediate for constructing pyridines and arenes.[1][2] However, its direct synthesis is complicated by two primary failure modes:

-

Valence Tautomerism: 2H-pyrans exist in a thermal equilibrium with acyclic 1-oxatrienes via 6

-electrocyclic ring opening, often favoring the open chain. -

Regiochemical Ambiguity: Standard Diels-Alder approaches often yield mixtures of regioisomers.

This guide details the Inverse Electron Demand Hetero-Diels-Alder (IEDHDA) reaction as the superior methodology for accessing 2H-pyrans. Unlike standard DA reactions, IEDHDA pairs an electron-deficient heterodiene (

Mechanistic Architecture

To master this synthesis, one must understand the orbital interactions driving the cycloaddition and the thermodynamic factors governing product stability.

The IEDHDA Pathway

In this system, the reaction is controlled by the interaction between the LUMO of the heterodiene (enone/enal) and the HOMO of the dienophile .

-

Heterodiene: Acts as the

component. Electron-withdrawing groups (EWG) lower its LUMO energy. -

Dienophile: Acts as the

component. Electron-donating groups (EDG) raise its HOMO energy, narrowing the HOMO-LUMO gap.

The Stability Equilibrium (The "Expert" Insight)

A critical, often overlooked aspect is the post-reaction stability. The 2H-pyran product is not a static endpoint.[3][4][5][6][7][8] It undergoes reversible electrocyclic ring opening to a cis-dienone.

-

Stabilization Strategy: Introduction of bulky substituents at the C2 position or EWGs at C5 pushes the equilibrium toward the closed 2H-pyran form by destabilizing the planar conformation required for the open dienone.[3]

Experimental Protocols

Protocol A: Copper(II)-Catalyzed Synthesis (The "Workhorse" Method)

This protocol utilizes a bis(oxazoline)-copper(II) complex, highly effective for enantioselective synthesis using

Reagents:

-

Heterodiene:

-Unsaturated -

Dienophile: Electron-rich Vinyl Ether or Alkyne (1.5 - 2.0 equiv)

-

Catalyst Precursor: Cu(OTf)

(10 mol%) -

Ligand: (S,S)-tert-Butyl-bis(oxazoline) (11 mol%)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

-

Catalyst Formation (In Situ):

-

In a flame-dried Schlenk flask under N

, dissolve Cu(OTf) -

Stir at room temperature (RT) for 1 hour. The solution typically turns deep blue/green, indicating complex formation.

-

Critical Check: If the solution remains colorless or precipitates form, the catalyst has not formed correctly. Ensure reagents are dry.

-

-

Substrate Addition:

-

Cool the catalyst solution to 0°C (or -78°C for higher enantioselectivity).

-

Add the heterodiene (1.0 mmol) dissolved in DCM (1 mL) slowly via syringe.

-

Stir for 10 minutes to allow coordination (Lewis acid activation of the carbonyl).

-

-

Cycloaddition:

-

Add the dienophile (1.5 mmol) dropwise.

-

Monitor by TLC (Visualization: UV and p-Anisaldehyde stain).

-

Note: Reaction times vary from 2 to 24 hours depending on the steric bulk of the dienophile.

-

-

Workup & Isolation:

-

Filter the mixture through a short pad of silica gel (eluting with Et

O) to remove the copper catalyst. -

Concentrate under reduced pressure (keep bath temp < 30°C to prevent ring opening).

-

Purify via flash column chromatography on silica gel (neutralized with 1% Et

N to prevent acid-catalyzed decomposition).

-

Protocol B: Lanthanide-Catalyzed "Flash" Synthesis

For rapid, non-enantioselective screening, Eu(fod)

Data Summary: Catalyst Performance Comparison

| Catalyst | Loading | Temp (°C) | Yield (%) | Endo:Exo Ratio | Notes |

| Cu(OTf) | 10 mol% | -78 to 0 | 85-95 | >95:5 | High enantioselectivity; requires dry conditions. |

| Eu(fod) | 5 mol% | 25 | 70-85 | 80:20 | Robust; tolerates moisture; product may isomerize if heated. |

| Jacobsen's Cr(III) | 5 mol% | RT | 80-90 | >90:10 | Excellent for aldehyde heterodienes. |

Troubleshooting & Optimization Logic

The synthesis of 2H-pyrans is a balancing act between kinetic formation and thermodynamic degradation. Use the following logic tree to diagnose failure.

Self-Validating Checks (Trustworthiness)[6]

-

The "Color Change" Test: When using Cu(II)-bis(oxazoline), the solution must change color upon ligand addition. Lack of color change indicates inactive catalyst.

-

The NMR Signature: 2H-pyrans show characteristic vinylic protons. If the NMR shows a complex multiplet pattern in the alkene region inconsistent with a cyclic structure, or broad singlets suggesting tautomerism, the ring has opened. Look for the distinctive doublet-of-doublets for the C3/C4 protons.

-

Thermal Stability Test: Before scale-up, heat a small aliquot of the crude product in benzene-d6 at 50°C. If NMR signals broaden or shift significantly, the 2H-pyran is thermally unstable; purification must be done at low temperature.

References

-

Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Journal of the American Chemical Society, 122(7), 1635–1649. Link

-

Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115–136. Link

-

Menz, H., & Kirsch, S. F. (2006).[5][9] Synthesis of Stable 2H-Pyran-5-carboxylates via a Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π Electrocyclization Strategy.[5][9] Organic Letters, 8(21), 4795–4797. Link

-

Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). Update 1 of: C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561–3651. Link

-

Gois, P. M. P., & Afonso, C. A. M. (2004). Eu(fod)3-Catalyzed Hetero-Diels-Alder Reaction of Enol Ethers with Enones. European Journal of Organic Chemistry, 2004(18), 3773–3788. Link

Sources

- 1. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. Synthesis of Stable 2H-Pyran-5-carboxylates via a Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π Electrocyclization Strategy [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 2H-Pyran synthesis [organic-chemistry.org]

Advanced Catalytic Architectures for the Preparation of Substituted 2H-Pyrans

Executive Summary

The 2H-pyran motif represents a unique challenge in heterocyclic chemistry due to its inherent valence tautomerism.[1] Unlike their oxidized counterparts (2-pyrones) or benzo-fused analogs (chromenes), monocyclic 2H-pyrans exist in a delicate equilibrium with their open-chain 1-oxatriene isomers via 6

The Core Challenge: Valence Tautomerism

The synthesis of 2H-pyrans is not merely a bond-formation challenge; it is a kinetic trapping exercise. The 2H-pyran (A) spontaneously interconverts with the

-

Thermodynamic Driver: Electron-withdrawing groups (EWGs) at C5/C6 and steric bulk at C2 stabilize the closed pyran form.

-

Catalytic Strategy: Successful methods must generate the 1-oxatriene intermediate under conditions mild enough to prevent decomposition or polymerization, allowing the electrocyclization to proceed.

Visualization: The 2H-Pyran/1-Oxatriene Equilibrium

The following diagram illustrates the central equilibrium and the entry points for the protocols described below.

Figure 1: Strategic entry points to the 2H-pyran scaffold.[1][2] The central equilibrium dictates that synthetic routes must either trap the pyran or thermodynamically favor the closed ring via substitution.

Method A: Phosphine-Catalyzed [3+3] Annulation

Mechanism: Nucleophilic Organocatalysis Best For: 2,4,5,6-Tetrasubstituted 2H-pyrans; High functional group tolerance.[1]

This method utilizes triphenylphosphine (

Materials

-

Substrate A: Ethyl 2,3-butadienoate or Ethyl 5-acetoxypenta-2,3-dienoate (1.0 equiv).

-

Substrate B: 1,3-Dicarbonyl compound (e.g., 1,3-cyclohexanedione, acetylacetone) (1.2 equiv).

-

Catalyst: Triphenylphosphine (

) (10-20 mol%). -

Solvent: Toluene (anhydrous).

-

Workup: Neutral Alumina (Essential for stability).[3]

Detailed Protocol

-

Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and purge with Argon.

-

Charging: Add the 1,3-dicarbonyl compound (1.2 mmol) and

(0.1 mmol, 10 mol%) to the flask. -

Solvation: Add anhydrous toluene (5.0 mL) via syringe.

-

Addition: Add the allenoate (1.0 mmol) dropwise over 2 minutes at room temperature (

). -

Reaction: Stir the mixture at room temperature.

-

Monitoring: Check TLC every 2 hours. Most reactions complete within 4-12 hours.

-

Observation: The solution typically turns from colorless to pale yellow.

-

-

Workup (Critical):

-

Concentrate the solvent under reduced pressure at

. -

Do NOT use Silica Gel for purification if the product is acid-sensitive.

-

Purify via flash column chromatography using Neutral Alumina (Grade III) .

-

Eluent: Hexane/Ethyl Acetate gradient (typically 10:1 to 4:1).

-

-

Storage: Store pure fractions under Argon at

in the dark.

Method B: Ag(I)/DBU Cascade from Propargyl Vinyl Ethers

Mechanism: Propargyl-Claisen Rearrangement / Isomerization / 6

This "one-pot" sequence transforms easily accessible propargyl vinyl ethers into 2H-pyrans.[1][4][5][6] Silver catalyzes the rearrangement to an allenyl carbonyl, which DBU isomerizes to the 1-oxatriene, triggering spontaneous ring closure.

Materials

-

Substrate: Propargyl vinyl ether (1.0 equiv).

-

Catalyst 1: Silver Hexafluoroantimonate (

) (5 mol%). -

Catalyst 2 (Base): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (20 mol%).

-

Solvent: Dichloromethane (DCM), anhydrous.

Detailed Protocol

-

Rearrangement Step:

-

Dissolve propargyl vinyl ether (0.5 mmol) in anhydrous DCM (5 mL) in a light-protected vial (wrap in foil).

-

Add

(0.025 mmol, 5 mol%). -

Stir at room temperature for 1–2 hours.

-

Checkpoint: TLC should show consumption of starting ether and formation of a less polar allenyl ketone.

-

-

Isomerization/Cyclization Step:

-

Quench & Isolation:

-

Filter the mixture through a short pad of Celite to remove silver salts.

-

Concentrate the filtrate.

-

Purify via chromatography on silica gel (pre-treated with 1%

to ensure basicity). -

Note: Unlike Method A, these products (often bearing esters at C5) are generally stable enough for buffered silica.

-

Method C: Gold(I)-Catalyzed [2+2+2] Cycloaddition

Mechanism: Intermolecular Alkyne Activation / Cyclization Best For: Highly substituted 2H-pyrans from simple acyclic precursors.

A recent advancement utilizing cationic Gold(I) to couple activated alkynes (propiolates) with carbonyls.

Materials

-

Substrate A: Activated terminal alkyne (e.g., methyl propiolate) (2.0 equiv).

-

Substrate B: Ketone or Aldehyde (1.0 equiv).

-

Catalyst:

(5 mol%) + -

Additive:

(5 mol%) (Lewis acid co-catalyst often enhances yield). -

Solvent: 1,2-Dichloroethane (DCE).

Detailed Protocol

-

Catalyst Activation: In a glovebox or under Argon, mix

and -

Reaction Assembly: Add the ketone (0.5 mmol) and the propiolate (1.0 mmol).

-

Conditions: Heat the sealed tube to

for 12 hours. -

Workup:

Comparative Data & Selection Guide

| Feature | Method A: Phosphine [3+3] | Method B: Ag/DBU Cascade | Method C: Gold [2+2+2] |

| Primary Precursors | Allenoates + 1,3-Dicarbonyls | Propargyl Vinyl Ethers | Alkynes + Ketones |

| Complexity | High (Tetrasubstituted) | Medium (Carboxylates) | High (Multicomponent) |

| Atom Economy | 100% (Annulation) | 100% (Rearrangement) | High |

| Conditions | Neutral / Basic | Acid (Lewis) then Base | Acid (Lewis) |

| Product Stability | Variable (Requires Alumina) | High (Ester stabilized) | Moderate |

| Key Limitation | Requires electron-deficient allenoate | Synthesis of ether precursor | Cost of Gold catalyst |

Troubleshooting & Stability Management

The primary failure mode in 2H-pyran synthesis is the reversion to the dienone or hydrolysis during purification.

Diagnostic Flowchart

If yield is low or NMR shows broad signals (indicating tautomer exchange):

-

Check C5/C6 Substitution:

-

Issue: Lack of substituents at C5/C6 favors the open dienone form.

-

Fix: Use substrates that introduce an Ester, Cyano, or Aryl group at C5.

-

-

Check Steric Bulk at C2:

-

Issue: Planar conformation favors dienone.[3]

-

Fix: Ensure the C2 position (derived from the ketone/aldehyde in Method C or the dicarbonyl in Method A) has gem-dimethyl or spiro-cyclic bulk. This forces the "open" chain to be sterically crowded, driving the equilibrium toward the closed pyran (Thorpe-Ingold effect).

-

-

Purification Artifacts:

Visualizing the Phosphine Mechanism (Method A)

Understanding the zwitterionic intermediate is crucial for troubleshooting Method A.

Figure 2: The catalytic cycle for Phosphine-mediated synthesis. Note that PPh3 acts as a nucleophile to trigger the reaction and a leaving group to close the ring.

References

-

Menz, H., & Kirsch, S. F. (2006).[5][6] Synthesis of Stable 2H-Pyran-5-carboxylates via a Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π Electrocyclization Strategy.[1][4][5][6] Organic Letters, 8(21), 4795–4797.[4] Link

-

Hu, J., Dong, W., Wu, X. Y., & Tong, X. (2012).[6] Phosphine-Catalyzed (3 + 3) Annulations between Allenoates and 1C,3O-Bisnucleophiles. Organic Letters, 14(21), 5530–5533. Link

-

Roy, T., & Woerpel, K. A. (2023). Ensembles of Metal Triflate Additives in Gold(I)-Catalyzed Formal [2 + 2 + 2] Cycloaddition of Carbonyls with Activated Terminal Alkynes: One-Pot Synthesis of 2H-Pyrans. Organic Letters, 25(36), 6721–6725. Link

-

Cimino, P., et al. (2014). No Acid Required: 4π and 6π Electrocyclization Reactions of Dienyl Diketones for the Synthesis of Cyclopentenones and 2H-Pyrans. The Journal of Organic Chemistry, 79(15), 7161–7168. Link

-

Goel, P., et al. (2005). Phosphine-Catalyzed Synthesis of 6-Substituted 2-Pyrones: Manifestation of E/Z-Isomerism in the Zwitterionic Intermediate.[7] Organic Letters, 7(14), 2977–2980. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of stable 2H-pyran-5-carboxylates via a catalyzed propargyl-Claisen rearrangement/oxa-6pi electrocyclization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Stable 2H-Pyran-5-carboxylates via a Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π Electrocyclization Strategy [organic-chemistry.org]

- 6. 2H-Pyran synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. No Acid Required: 4π and 6π Electrocyclization Reactions of Dienyl Diketones for the Synthesis of Cyclopentenones and 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Efficient syntheses of 2-amino-4H-pyrans via gold-catalyzed cyclization of diester-tethered ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: 3,4-Dihydro-4-methyl-2H-pyran Synthesis

This guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 3,4-dihydro-4-methyl-2H-pyran .

The synthesis of this specific isomer typically follows two distinct pathways depending on the desired final substitution:

-

The "Naked" Enol Ether: Produced via catalytic dehydration/rearrangement of 4-methyltetrahydrofurfuryl alcohol.

-

The 2-Alkoxy Derivative: Produced via Inverse Electron Demand Hetero-Diels-Alder (IED-HDA) reaction of crotonaldehyde and vinyl ethers.

This guide addresses yield optimization for both pathways.

Part 1: Diagnostic & Troubleshooting Guide

Pathway A: Catalytic Dehydration (Gas-Phase)

Target: Unsubstituted 3,4-dihydro-4-methyl-2H-pyran (The "Naked" Ring) Primary Precursor: 4-methyltetrahydrofurfuryl alcohol (4-Me-THFA)

Issue 1: Rapid Catalyst Deactivation (Coking)

Symptom: Yield drops significantly after the first 2–3 hours of continuous flow; catalyst bed turns black.

-

Root Cause: Polymerization of the dihydropyran product on the acidic sites of the catalyst (

-Al -

Corrective Action:

-

Implement Hydrogen Co-feed: Introduce H

gas into the carrier stream. While this is a dehydration reaction, H -

Catalyst Regeneration: Switch to a dual-bed system. Regenerate the deactivated bed by calcination in air at 450–500°C to burn off coke.

-

Acidity Modulation: If using

-Al

-

Issue 2: Low Conversion / Ring Opening

Symptom: High recovery of starting material or formation of acyclic ketones/aldehydes.

-

Root Cause: Insufficient thermal energy to overcome the activation barrier for the ring expansion-dehydration mechanism.

-

Corrective Action:

-

Temperature Optimization: Ensure the reaction zone is maintained between 300°C and 350°C . Below 280°C, conversion drops rapidly.

-

Residence Time: Decrease Weight Hourly Space Velocity (WHSV). If the feed passes too quickly, the rearrangement (Wagner-Meerwein type) from the 5-membered furyl ring to the 6-membered pyran ring cannot occur.

-

Pathway B: Hetero-Diels-Alder (IED-HDA)

Target: 2-Alkoxy-3,4-dihydro-4-methyl-2H-pyran (Functionalized Scaffold) Precursors: Crotonaldehyde + Ethyl Vinyl Ether (EVE)

Issue 3: Polymerization of Vinyl Ether

Symptom: Reaction mixture becomes viscous/gelatinous; low yield of pyran; exotherm spikes.

-

Root Cause: Cationic polymerization of the electron-rich vinyl ether initiated by the Lewis Acid catalyst (e.g., ZnCl

, BF -

Corrective Action:

-

Inhibitor Addition: Add 0.1–0.5% Hydroquinone or Phenothiazine to the reaction mixture to scavenge radical/cationic initiators.

-

Inverse Addition: Do not add the catalyst to the vinyl ether. Dissolve the catalyst in the crotonaldehyde (diene) first, then slowly add the vinyl ether (dienophile) to keep its instantaneous concentration low.

-

Catalyst Selection: Switch from strong Lewis acids (BF

OEt

-

Issue 4: Product Hydrolysis During Workup

Symptom: Product disappears after aqueous wash; appearance of aldehyde peaks in NMR.

-

Root Cause: The product is a cyclic enol ether (an acetal equivalent). It is extremely sensitive to aqueous acid and will hydrolyze back to the open-chain aldehyde/alcohol.

-

Corrective Action:

-

Basic Quench: Always quench the reaction with Triethylamine (Et

N) or saturated NaHCO -

Avoid Acidic Silica: Do not use standard silica gel for purification, as its acidity can degrade the product. Use neutralized silica (treated with 1% Et

N) or basic alumina. -

Distillation: Prefer vacuum distillation over column chromatography for purification.

-

Part 2: Frequently Asked Questions (FAQs)

Q: I am seeing the 3,6-dihydro isomer instead of the 3,4-dihydro isomer. Why? A: This is a common isomerization issue. The 3,6-dihydro isomer (double bond at C4-C5) is often the kinetic product or a result of double bond migration. To favor the 3,4-dihydro isomer (double bond at C5-C6, the enol ether), you need thermodynamic control.

-

Solution: Treat the mixture with a catalytic amount of Rhodium (RhCl

) or p-Toluenesulfonic acid (pTSA) (carefully!) and heat. The enol ether (3,4-dihydro) is generally the thermodynamic product due to conjugation with the oxygen lone pair.

Q: Can I use methacrolein instead of crotonaldehyde? A: Yes, but it changes the regiochemistry.

-

Crotonaldehyde (

-methyl): Yields 4-methyl -dihydropyran. -

Methacrolein (

-methyl): Yields 5-methyl -dihydropyran. -

Verification: Ensure you are using the correct starting material. For 4-methyl, the methyl group must be on the

-carbon of the enal.

Q: What is the best catalyst for the HDA route to maximize yield?

A: While Zinc Chloride (ZnCl

-

Modern Recommendation:Cationic Copper(II) bis(oxazoline) complexes or Jacobsen’s Chromium catalyst have shown higher yields (85%+) and better enantioselectivity (if chiral synthesis is required) by strictly coordinating the aldehyde carbonyl without activating the vinyl ether toward polymerization.

Part 3: Experimental Logic & Visualization

Reaction Pathways & Yield Critical Control Points

The following diagram illustrates the two primary synthesis routes and the specific "Kill Steps" where yield is lost.

Caption: Comparative workflow of Dehydration vs. HDA routes, highlighting the specific "Yield Killers" (Coking and Polymerization) that must be mitigated.

Part 4: Quantitative Data Summary

Table 1: Catalyst Performance for HDA Route (Crotonaldehyde + EVE) Note: Yields represent isolated pure product after distillation.

| Catalyst System | Yield (%) | Reaction Time | Key Advantage | Key Risk |

| ZnCl | 55–65% | 4–6 h | Low cost, available | High polymerization risk |

| Eu(fod) | 78–85% | 12 h | Mild, no polymerization | High catalyst cost |

| Cr(III) Salen | 88–92% | 24 h | High yield, enantioselective | Toxic metal waste |

| Thermal (No Cat) | 30–40% | 48 h | No catalyst residue | Low yield, high temp (180°C) |

Table 2: Parameter Optimization for Dehydration Route (Gas Phase)

| Parameter | Optimal Range | Impact of Deviation |

| Temperature | 300°C – 320°C | <280°C: Low conversion >350°C: Cracking/Coking |

| Carrier Gas | N | Pure N |

| Catalyst | Cu-doped | Pure Al |

References

-

Hetero-Diels-Alder Synthesis (General Mechanism & Yields)

-

Dehydration Route (Industrial Analog)

-

Isomerization & Yield Improvement (HDA)

-

Process Patent (Yield Data)

Sources

- 1. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

- 3. Gas-phase dehydration of tetrahydrofurfuryl alcohol to dihydropyran over γ-Al2O3 (Journal Article) | OSTI.GOV [osti.gov]

- 4. mdpi.com [mdpi.com]

side reactions in the synthesis of dihydropyran derivatives

Technical Support Center: Dihydropyran Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals